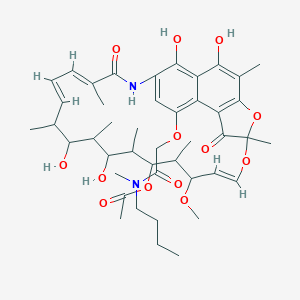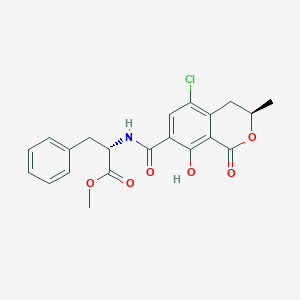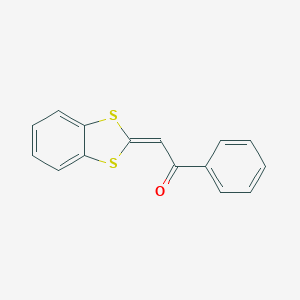
2,3:4,5-ジ-O-イソプロピリデン-D-アラビトール
説明
[(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is a derivative of D-arabitol, a sugar alcohol. This compound is characterized by the presence of two isopropylidene groups, which protect the hydroxyl groups of the D-arabitol molecule. It is commonly used in organic synthesis and as an intermediate in the preparation of various chemical compounds.
科学的研究の応用
有機合成におけるキラル補助剤
2,34,5-ジ-O-イソプロピリデン-D-アラビトール: は、特にマイケル反応およびアルドール付加反応において、有機合成におけるキラル補助剤として利用されています 。これらの反応は、複雑な有機分子の合成における炭素-炭素結合の構築に不可欠です。この化合物のキラル特性は、立体選択性を誘導するのに役立ち、これは目的のキラリティを持つ医薬品を作成するために不可欠です。
高炭素糖の合成
この化合物は、鎖中に10個以上の炭素原子を持つ糖である高炭素糖の合成において役割を果たします。 これは、適切に活性化された2つの単糖を結合するために使用され、これは生化学および分子生物学の研究における複雑な炭水化物を創出するために不可欠なプロセスです 。
薬物合成と治療開発
バイオメディカル業界では、2,3:4,5-ジ-O-イソプロピリデン-D-アラビトールは、薬物合成と治療開発に重要です。 その化学的属性は、特に薬物の有効性に特定の立体化学が必要とされる疾患において、薬物製剤の優れた候補となっています 。
バイオメディカル研究
この化合物は、特にがん、糖尿病、心臓血管疾患などのさまざまな病態を標的とした薬理学的調査におけるバイオメディカル研究の中間体です 。生物活性分子の合成におけるその役割は、新しい治療薬の開発において貴重な資産となっています。
作用機序
Target of Action
2,3:4,5-DI-O-Isopropylidene-D-arabitol is primarily used in the synthesis of higher carbon sugars . It serves as a building block in the creation of these complex structures. The compound’s primary targets are the monosaccharide building blocks that it couples with to form larger carbohydrate structures .
Mode of Action
The compound interacts with its targets through a coupling process, linking two properly activated monosaccharide building blocks to form larger carbohydrate structures . This process is facilitated by the compound’s unique structure, which allows it to bind efficiently with the monosaccharide targets.
Biochemical Pathways
The biochemical pathways affected by 2,3:4,5-DI-O-Isopropylidene-D-arabitol are those involved in the synthesis of higher carbon sugars . The compound’s action can lead to the creation of carbohydrate structures with more than 10 carbon atoms in the chain .
Result of Action
The result of the action of 2,3:4,5-DI-O-Isopropylidene-D-arabitol is the efficient preparation of carbohydrate aldehydes . It enables the synthesis of larger carbohydrate structures, contributing to the diversity and complexity of biochemical compounds.
Action Environment
The action of 2,3:4,5-DI-O-Isopropylidene-D-arabitol can be influenced by various environmental factors. For instance, it’s noted that the compound should be protected from heat, as it’s incompatible with heat and oxidizing agents . These factors could potentially affect the compound’s action, efficacy, and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol typically involves the protection of D-arabitol using acetone in the presence of an acid catalyst. The reaction proceeds as follows:
Starting Material: D-arabitol.
Reagents: Acetone and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at a temperature of around 50-60°C. The reaction mixture is stirred for several hours until the formation of the desired product is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure [(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol.
Industrial Production Methods
In an industrial setting, the production of [(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to accommodate the increased volume of reactants.
Continuous Stirring: Ensures uniform mixing and reaction efficiency.
Automated Control Systems: Monitor and control reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
化学反応の分析
Types of Reactions
[(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to D-arabitol or
特性
IUPAC Name |
[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h7-9,12H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIWGPWXTDOFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398369 | |
| Record name | 2,3:4,5-Di-O-isopropylidene-D-arabinitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19139-74-3 | |
| Record name | 2,3:4,5-Di-O-isopropylidene-D-arabinitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,3:4,5-DI-O-Isopropylidene-D-arabinose reacted with dimethyl phosphite? What is the significance of the resulting product?
A1: Reacting 2,3:4,5-DI-O-Isopropylidene-D-arabinose with dimethyl phosphite leads to the formation of (1S)-dimethyl-2,3:4,5-di-O-isopropylidene-D-arabitol-1-phosphonate [, ]. This reaction is significant because it introduces a phosphonate group at the C-1 position of the sugar molecule. Phosphonates are phosphorus-containing compounds that mimic phosphate groups found in biologically relevant molecules like DNA, RNA, and ATP. This similarity allows phosphonates to interact with enzymes and receptors, often acting as inhibitors or substrate analogs, making them valuable tools for studying biological processes and developing potential drugs.
Q2: How did the researchers determine the configuration at the C-1 position of the synthesized (1S)-dimethyl-2,3:4,5-di-O-isopropylidene-D-arabitol-1-phosphonate?
A2: The configuration at the C-1 position, a crucial aspect of stereochemistry, was determined using Nuclear Magnetic Resonance (NMR) spectroscopy []. The researchers analyzed the NMR spectra of two key derivatives: the acyclic pentaacetate and the cyclic phosphonate derived from (1S)-dimethyl-2,3:4,5-di-O-isopropylidene-D-arabitol-1-phosphonate. By studying the chemical shifts and coupling constants in the NMR spectra, they were able to deduce the spatial arrangement of atoms around the C-1 carbon, confirming the (S) configuration.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)









